molecular formula C9H13NS B2595444 4,5,6,7-Tetrahydro-1-benzothiophen-3-ylmethanamine CAS No. 924838-30-2

4,5,6,7-Tetrahydro-1-benzothiophen-3-ylmethanamine

Cat. No.: B2595444
CAS No.: 924838-30-2
M. Wt: 167.27
InChI Key: BDGQTXKDNSURFT-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothiophen-3-ylmethanamine is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by a benzothiophene core with a tetrahydro configuration and a methanamine group attached to the third carbon of the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-3-ylmethanamine typically involves the reduction of 4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanol. This reduction can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining appropriate temperatures, pressures, and using industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1-benzothiophen-3-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

4,5,6,7-Tetrahydro-1-benzothiophen-3-ylmethanamine has diverse applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in targeting enzymes and receptors involved in various diseases.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: The compound and its derivatives are studied for their biological activities, including antibacterial, antioxidant, and cytotoxic properties.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophen-3-ylmethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or bind to receptors, modulating their activity. The exact pathways depend on the specific application and the derivative used. Molecular docking studies have shown that certain derivatives can bind effectively to protein targets, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-1-benzothiophene: Lacks the methanamine group but shares the benzothiophene core.

    4,5,6,7-Tetrahydro-1,3-benzothiazole: Contains a sulfur and nitrogen in the ring, differing in structure and properties.

    Tetrahydro[1,2,3]triazolo[1,5-a]pyrazines: Another class of compounds with a tetrahydro configuration and potential biological activities.

Uniqueness

4,5,6,7-Tetrahydro-1-benzothiophen-3-ylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h6H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGQTXKDNSURFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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